2,5-Dimethoxy-4-chloroamphetamine
Overview
Description
DOC, also known as 2,5-dimethoxy-4-chloroamphetamine, is a synthetic hallucinogen . It is commonly found in the form of impregnated blotting paper as well as a powder, liquid, and tablets . DOC is a substituted alpha-methylated phenethylamine and acts as a selective serotonin receptor partial agonist .
Synthesis Analysis
The synthesis of DOC involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The presence of halogen substituents such as chlorine in the 4-position of the phenyl ring increases its potency with respect to unsubstituted 2,5-DMA .
Molecular Structure Analysis
The molecular structure of DOC includes a phenethylamine core, featuring a phenyl ring bound to an amino (NH2) group through an ethyl chain. DOC contains methoxy functional groups (OCH3) attached to carbons R2 and R5 of the phenyl ring and a chlorine atom attached to carbon R4 of the phenyl ring .
Chemical Reactions Analysis
DOC is a hallucinogen with actions on the central nervous system mediated predominantly through receptors of the neurotransmitter serotonin . The presence of halogen substituents such as chlorine in the 4-position of the phenyl ring determines an increase in potency with respect to unsubstituted 2,5-DMA .
Scientific Research Applications
Toxicological Screening and Recreational Use : A case report highlighted the importance of toxicological screening in patients with recreational drug toxicity. It was found that a patient had ingested 2,5-Dimethoxy-4-chloroamphetamine, among other substances, leading to sympathomimetic toxicity (Ovaska et al., 2008).
Psychoactive Properties : The effects of this compound on serotonin receptors and its potential as a hallucinogen were studied. This drug is known to act as a serotonin 5HT(2) receptor agonist and exhibits properties similar to other hallucinogens (Eshleman et al., 2013).
Metabolic Pathways : Research has been conducted to understand the metabolism of this compound and its capability to inhibit certain cytochrome P450 isoenzymes. This is crucial for understanding its interactions with other substances and its effects on the human body (Ewald & Maurer, 2008).
Detection in Biological Samples : Methods have been developed for detecting this compound in various biological matrices, such as urine and blood. These techniques are important for forensic and toxicological analyses (Kerrigan et al., 2014).
Clinical Documentation of Exposure : There have been documented cases of non-fatal exposure to this compound, which provide insights into its clinical effects and the challenges in managing such cases (Abbara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
As components of designer drugs are identified and regulated by the DEA, new constituents, or analogs, of these designer drugs are being manufactured to circumvent legislation . Therefore, there is a need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRITBNCBMTINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894189 | |
Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123431-31-2 | |
Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123431-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123431312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123431-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1C6K0PCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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